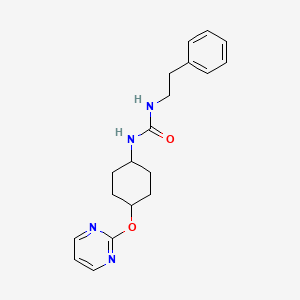

1-苯乙基-3-((1r,4r)-4-(嘧啶-2-氧基)环己基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-Phenethyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea" is a urea derivative that is of interest due to its potential biological activities. Urea derivatives have been widely studied for their diverse range of biological activities, including anti-inflammatory, antibacterial, antifungal, and enzyme inhibitory properties . They are also explored for their roles in antiangiogenesis and as kinase inhibitors in cancer therapy . The specific compound is structurally related to other urea derivatives that have been synthesized and evaluated for various biological activities.

Synthesis Analysis

The synthesis of urea derivatives often involves the reaction of amines with isocyanates or carbamoyl chlorides. For example, a series of ureas derived from phenethylamines were synthesized from the reactions of substituted phenethylamines with N,N-dimethylcarbamoyl chloride . In another study, novel 3,4-dihydropyrimidin-2(1H)-one urea derivatives were prepared by sequential Bigineli's reaction, reduction, and subsequent reaction with different arylisocyanates . Although the specific synthesis route for "1-Phenethyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea" is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial for their biological activity. The presence of the urea moiety allows for the formation of hydrogen bonds, which can be essential for binding to biological targets. For instance, the structure-activity relationship (SAR) analysis of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives showed potent activity against human chronic myeloid leukemia (CML) cell line K562 . The molecular structure of urea derivatives can also influence their anti-inflammatory and antimicrobial activities .

Chemical Reactions Analysis

Urea derivatives can undergo various chemical reactions, which can be utilized to modify their structure and enhance their biological activities. For example, vinyl pyrimidine and alkynyl pyrimidine undergo base-mediated intramolecular conjugate addition reactions, where a carbamate and a urea behave as nitrogen nucleophiles . These reactions can lead to the formation of cyclic structures, which can be further modified for biological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, stability, and hydrogen-bonding capacity, are important for their biological function. The ability of urea derivatives to form intramolecular and intermolecular hydrogen bonds can significantly affect their conformation and, consequently, their interaction with biological targets . For instance, the antioxidant activity and enzyme inhibitory properties of ureas derived from phenethylamines were evaluated, and their inhibitory activities were found to be influenced by their ability to interact with enzymes through hydrogen bonding .

科学研究应用

稳定性和二聚化特性: 一项研究深入探讨了四氢键合的 2-脲基-4[1H]-嘧啶酮二聚体的稳定性和寿命。这些化合物以通过氢键形成牢固的二聚体而闻名,该研究详细分析了它们的二聚化常数和二聚体的寿命。这与理解诸如 1-苯乙基-3-((1r,4r)-4-(嘧啶-2-氧基)环己基)脲之类的化合物的分子相互作用和稳定性有关 (Söntjens, Sijbesma, van Genderen, & Meijer, 2000).

在癌症治疗中的潜力: 另一项研究重点关注一系列新型 N-芳基-N'-嘧啶-4-基脲,这些脲经过优化,成为成纤维细胞生长因子受体酪氨酸激酶的有效且选择性抑制剂,而这些激酶与各种癌症有关。这项研究表明这些化合物在癌症治疗中具有潜在的治疗用途 (Guagnano 等,2011).

抗菌和抗癌活性: 一项合成新的 N-甲基磺酰基和 N-苯磺酰基-3-吲哚杂环(包括嘧啶衍生物)的研究表明,这些化合物具有显着的抗菌活性和对各种癌细胞系的体外细胞毒性。这突显了嘧啶-脲衍生物在抗菌和抗癌应用中的潜力 (El-Sawy、Mandour、El-Hallouty、Shaker 和 Abo‐Salem,2013).

酶抑制和神经应用: 对柔性的 1-[(2-氨基乙氧基)烷基]-3-芳(氧)基(硫代)脲作为新型乙酰胆碱酯酶抑制剂的研究表明,此类化合物在治疗阿尔茨海默病等神经疾病方面具有潜力。这项研究强调了结构优化对于实现高抑制活性至关重要 (Vidaluc、Calmel、Bigg、Carilla 和 Briley,1995).

属性

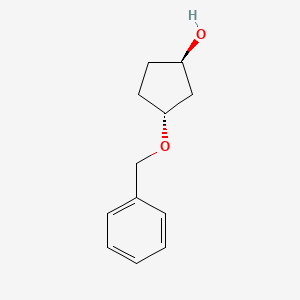

IUPAC Name |

1-(2-phenylethyl)-3-(4-pyrimidin-2-yloxycyclohexyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2/c24-18(20-14-11-15-5-2-1-3-6-15)23-16-7-9-17(10-8-16)25-19-21-12-4-13-22-19/h1-6,12-13,16-17H,7-11,14H2,(H2,20,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYBOCEVLPFOFRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)NCCC2=CC=CC=C2)OC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2540526.png)

![Ethyl 2-[4-(pyrrolidine-1-sulfonyl)benzamido]-1,3-thiazole-4-carboxylate](/img/structure/B2540528.png)

![(3-chlorophenyl)[3-(4-chlorophenyl)-5,6-dihydro-1(4H)-pyridazinyl]methanone](/img/structure/B2540530.png)

![Methyl 3-({2-[(2-{[2-(cyclohexylamino)acetyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2540542.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2540543.png)

![N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-methylpropanamide](/img/structure/B2540544.png)

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2540545.png)